molecular formula C23H29NO2 B1202727 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol CAS No. 92836-37-8

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

Cat. No. B1202727
CAS RN: 92836-37-8
M. Wt: 351.5 g/mol
InChI Key: UXFOUDJIDGKJDT-UHFFFAOYSA-N
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Description

Azabicyclo compounds, such as 3-azabicyclo[3.3.1]nonanes and their derivatives, have attracted significant attention in medicinal chemistry due to their diverse biological activities and potential as pharmacophores in drug development. Their complex structure, including the azabicyclo core, allows for a wide range of chemical modifications, leading to varied physicochemical and biological properties.

Synthesis Analysis

The synthesis of azabicyclo compounds often involves cyclization reactions, Mannich condensation, and modifications of existing azabicyclo frameworks. For instance, azabicyclo[3.3.1]nonane derivatives have been synthesized through modified one-pot Mannich condensation, demonstrating the versatility of synthetic approaches for constructing these complex molecules (Park, Jeong, & Parthiban, 2011).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds, determined by techniques such as X-ray crystallography and NMR spectroscopy, reveals significant insights into their conformational preferences and stereochemistry. These structures often exhibit chair or boat conformations, with substituents influencing the overall molecular geometry and potential intermolecular interactions (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).

Chemical Reactions and Properties

Azabicyclo compounds undergo a variety of chemical reactions, including acylation, alkylation, and azo-coupling, allowing for further functionalization of the azabicyclo core. These reactions are pivotal for exploring the chemical properties and reactivity of these molecules, leading to the synthesis of novel derivatives with potential biological activities (Lorente, Iriepa, & Gálvez, 1990).

properties

IUPAC Name

3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-26-23(19-9-6-12-22(25)15-19)20-10-5-11-21(23)17-24(16-20)14-13-18-7-3-2-4-8-18/h2-4,6-9,12,15,20-21,25H,5,10-11,13-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFOUDJIDGKJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918935
Record name 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

CAS RN

92836-37-8
Record name P 7521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092836378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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